alpha-Naphthol glucuronide
Description
Alpha-naphthol glucuronide is a conjugated metabolite formed via the glucuronidation of alpha-naphthol, a phenolic compound. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to the hydroxyl group of alpha-naphthol, enhancing its water solubility for renal excretion . This process is a critical detoxification mechanism, as unconjugated alpha-naphthol can exhibit toxicity. Studies in rats demonstrate that inhibitors of sulfation (e.g., molybdate and pentachlorophenol) alter the excretion balance between alpha-naphthol sulfate and glucuronide conjugates, highlighting glucuronidation as a compensatory detoxification pathway when sulfation is inhibited .
Properties
IUPAC Name |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-naphthalen-1-yloxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-14,16-19H,(H,20,21)/t11-,12-,13-,14?,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQWBZWOGRCILF-GBRSARRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Naphthol glucuronide can be synthesized through the enzymatic glucuronidation of alpha-Naphthol using uridine diphosphate glucuronic acid (UDPGA) as a cofactor. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often involve maintaining a pH of around 7.4 and a temperature of 37°C to mimic physiological conditions .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant UGT enzymes expressed in microbial systems such as Escherichia coli. The microbial cultures are grown in bioreactors under controlled conditions, and the glucuronide product is extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Product Inhibition by UDP
Glucuronidation generates UDP as a byproduct, which competitively inhibits UGT isoforms (e.g., UGT1A1 and UGT1A4) by binding to their UDP-glucuronic acid sites:
Competition with Sulfation
Alpha-naphthol undergoes parallel sulfation (via SULT1A1), creating kinetic competition:
| Parameter | Glucuronidation | Sulfation |
|---|---|---|
| (μM) | 12–45 | 8–22 |
| 0.8–3.2 | 1.5–4.7 | |
| Dominant Pathway | Liver, Kidney | Intestine |
| Data from |
Hydrolysis
Beta-glucuronidases in the gut microbiota hydrolyze α-naphthol glucuronide, regenerating free α-naphthol:
Excretion Dynamics
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Renal clearance : 88% of glucuronide is excreted into systemic circulation, while 12% appears in urine .
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Dose dependency : Glucuronide efflux becomes saturated at luminal α-naphthol concentrations >50 μM, reducing excretion efficiency .
LC-MS/MS Quantification
Modern assays use reversed-phase chromatography with tandem mass spectrometry:
| Metabolite | Retention Time (min) | MS/MS Fragments (m/z) |
|---|---|---|
| α-Naphthol glucuronide | 68.4 | 113, 143, 175 |
| α-Naphthol sulfate | 74.4 | 80, 143 |
| Mercapturic acid | 41.5 | 159, 288 |
| Adapted from |
Isotope Dilution
Deuterated analogs (e.g., d₇-α-naphthol glucuronide) improve quantification accuracy, achieving detection limits of 0.1 ng/mL .
Comparative Reactivity with Analogues
Alpha-naphthol glucuronide exhibits distinct reactivity compared to structurally related compounds:
Scientific Research Applications
Toxicological Applications
Alpha-naphthol glucuronide serves as a biomarker for exposure to naphthalene, an environmental pollutant. Studies have demonstrated that glucuronide and sulfate conjugates of naphthols can be quantified in urine samples, providing insights into human exposure levels. For instance, a study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure these metabolites in urine from mice exposed to naphthalene, revealing that the majority of urinary metabolites were derived from glutathione conjugates, while glucuronide and sulfate conjugates were also significant .
Case Study: Naphthalene Exposure Assessment
- Method : LC-MS/MS analysis of urine samples.
- Findings : The method showed high sensitivity and specificity for detecting multiple naphthalene metabolites, including this compound.
- : Urinary naphthol glucuronides are reliable indicators of naphthalene exposure, enhancing risk assessment strategies for environmental toxins.
Pharmacological Applications
In pharmacology, this compound is relevant in studying drug metabolism. It is formed through the action of UDP-glucuronosyltransferases (UGTs), which are crucial for detoxifying drugs and xenobiotics. Research indicates that certain substances can inhibit the glucuronidation process, impacting drug efficacy and safety.
Case Study: Inhibition by Coffee
- Study Design : Investigated the effects of coffee on the glucuronidation of 1-naphthol in rat syncytiotrophoblast cells.
- Results : Coffee significantly inhibited the formation of this compound with an IC50 value of 4.5% (v/v), while caffeine did not exhibit similar effects .
- Implications : This inhibition suggests potential interactions between dietary components and drug metabolism, highlighting the need for careful consideration in pharmacotherapy.
Environmental Monitoring
This compound is also utilized in environmental monitoring as a marker for naphthalene contamination. Its presence in biological samples can indicate exposure levels in populations living near industrial sites or areas with high vehicular emissions.
Case Study: Urinary Metabolite Analysis
- Objective : To assess environmental exposure to naphthalene among residents near industrial zones.
- Methodology : Urine samples were collected and analyzed for glucuronide conjugates using advanced analytical techniques.
- Findings : Elevated levels of this compound correlated with proximity to pollution sources, supporting its use as a biomarker for environmental health studies .
Summary of Findings
The applications of this compound span across various fields including toxicology, pharmacology, and environmental science. Its role as a biomarker provides valuable insights into human exposure to harmful substances and aids in understanding drug metabolism dynamics.
| Application Area | Methodology | Key Findings |
|---|---|---|
| Toxicology | LC-MS/MS analysis | Reliable biomarker for naphthalene exposure |
| Pharmacology | In vitro studies | Coffee inhibits glucuronidation of 1-naphthol |
| Environmental Science | Urinary metabolite analysis | Correlation between exposure levels and pollution sources |
Mechanism of Action
The primary mechanism of action of alpha-Naphthol glucuronide involves its role as a detoxification product. The glucuronidation process enhances the solubility of alpha-Naphthol, facilitating its excretion via urine and bile. The molecular targets include UGT enzymes that catalyze the glucuronidation reaction and beta-glucuronidase enzymes that hydrolyze the glucuronide conjugate .
Comparison with Similar Compounds
Phenol-Derived Glucuronides
- Ferulic Acid Glucuronide : Unlike alpha-naphthol glucuronide, ferulic acid glucuronide retains antioxidant activity, albeit reduced compared to its parent compound. This contrasts with this compound, which primarily serves as a detoxification product rather than an active antioxidant .
- Quercetin-3-O-Glucuronide: Found in plants, this glucuronide exhibits significant antioxidant activity, contributing to the nutraceutical properties of plant extracts. This compound lacks such bioactivity, underscoring functional divergence among phenolic glucuronides .
Acyl Glucuronides
This compound, with its ether linkage, is more stable and less reactive, reducing its toxicological risk (Table 1).
Degradation Kinetics
Comparative studies of glucuronides and glucosides reveal that structural modifications significantly impact stability. For example:
- Di-Methylated Acyl Glucuronide : Half-life (t1/2) = 23.3 hours.
- Di-Methylated Acyl Glucoside: t1/2 = 16 hours .
Enzyme Interactions
- Beta-Glucuronidase Substrates: this compound is likely hydrolyzed by beta-glucuronidase, similar to p-nitrophenyl glucuronide and phenolphthalein glucuronide, which are standard substrates for enzyme activity assays . However, its hydrolysis rate may differ due to structural variations.
- UGT Isoform Specificity : While clopidogrel glucuronidation is mediated by UGT2B7 , the specific UGT isoforms responsible for alpha-naphthol glucuronidation remain uncharacterized in the provided evidence.
Analytical Methods
- Detection in Biological Samples: this compound can be quantified using liquid chromatography–mass spectrometry (LC-MS), similar to methods validated for buprenorphine glucuronide and norbuprenorphine glucuronide in plasma and urine . Recovery rates for glucuronides in such assays typically exceed 80% .
Key Research Findings
Compensatory Glucuronidation : Inhibition of sulfation by molybdate increases this compound excretion, emphasizing its role as a detoxification alternative .
Stability Advantage : Unlike acyl glucuronides, this compound’s ether linkage minimizes reactivity, reducing risks of protein adduct formation and toxicity .
Functional Diversity: Glucuronides of dietary phenolics (e.g., quercetin) retain bioactivity, whereas this compound primarily facilitates excretion without significant pharmacological effects .
Q & A
Q. What methodological considerations are critical for stabilizing alpha-Naphthol glucuronide in biological samples during long-term storage?
this compound exhibits stability in urine for at least 4 months at –20°C, making it preferable over plasma glucose, which degrades within a month under similar conditions . Key considerations include avoiding freeze-thaw cycles, using preservative-free storage, and ensuring consistent temperature control. Enzymatic degradation can be minimized by rapid sample processing and avoiding prolonged exposure to ambient temperatures.
Q. How can enzymatic deconjugation optimize the extraction of this compound from fungal or mammalian systems?
Beta-glucuronidase treatment is essential to hydrolyze glucuronide conjugates. Optimal conditions include pH 5.0–7.0, incubation at 37°C for 12–24 hours, and enzyme activity validation using control substrates like phenolphthalein glucuronide. Parallel use of arylsulfatase helps distinguish glucuronide from sulfate conjugates, as shown in fungal naphthalene metabolism studies .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to high sensitivity and specificity. Derivatization (e.g., acetylation) may enhance volatility for gas chromatography (GC-MS) applications, but LC-MS/MS avoids this step, reducing procedural variability. Validation should include linearity (0.1–150 mg/L), recovery rates, and interference checks from structurally similar metabolites .
Advanced Research Questions
Q. How does hepatic metabolic zonation affect the interpretation of this compound enrichment data in tracer studies?
Hepatic zonation creates distinct metabolic environments: pericentral hepatocytes prioritize glucuronidation and glycogen metabolism, while periportal cells dominate glucose secretion. This spatial heterogeneity may lead to discrepancies between plasma glucose and urinary glucuronide enrichment patterns, particularly in gluconeogenesis studies. Bayesian analysis of ²H NMR data can model these contributions, but zonation-specific tracer protocols are recommended .
Q. What statistical approaches resolve contradictions in glucuronide-derived metabolic flux data?
Bayesian Markov Chain Monte Carlo (MCMC) simulations address uncertainty in gluconeogenesis/glycogenolysis contributions. By analyzing ²H-enrichment ratios (e.g., H5/H2 in glucuronide NMR signals), this method generates posterior probability distributions for flux parameters, reducing operator bias. Validation requires ≥50 independent Markov chains to ensure robustness .
Q. How do pathological models (e.g., fatty hepatosis) alter this compound dynamics, and what biomarkers improve mechanistic insights?
In fatty hepatosis, reduced hepatic bilirubin glucuronide levels correlate with anemia-driven bilirubin depletion, while phospholipid treatments enhance glucuronide transport from hepatocytes. For this compound, similar studies should normalize urinary concentrations to creatinine to account for renal variability and integrate tissue-specific transport assays (e.g., hepatocyte efflux rates) .
Q. What are the limitations of using this compound as a biomarker in alcohol or xenobiotic exposure studies?
While glucuronide metabolites like ethyl glucuronide (EtG) are alcohol biomarkers, this compound’s utility depends on substrate-specific UDP-glucuronosyltransferase (UGT) isoform activity. Confounding factors include genetic UGT polymorphisms, drug-UGT interactions, and lag times (30–60 minutes) between hepatic synthesis and urinary excretion. Co-analysis with sulfate conjugates and precursor metabolites (e.g., naphthalene derivatives) improves specificity .
Methodological Optimization
Q. How can researchers address variability in glucuronide recovery during derivatization for GC-MS analysis?
Derivatization efficiency depends on reaction time, anhydride purity, and catalyst use (e.g., pyridine). Internal standards (e.g., deuterated glucuronides) correct for procedural losses. Automated solid-phase extraction (SPE) systems reduce manual variability, achieving >90% recovery rates in urine matrices .
Q. What protocols validate the specificity of this compound antibodies in immunoassays?
Cross-reactivity testing against structurally similar glucuronides (e.g., 1-naphthyl glucuronide) is critical. Competitive ELISA formats with pre-absorption steps minimize false positives. Confirmatory LC-MS/MS analysis of immunoassay-positive samples is mandatory for clinical research .
Data Interpretation
Q. Why do discrepancies arise between urinary glucuronide and plasma metabolite enrichment in tracer studies?
Delayed bladder excretion (30–60 minutes post-hepatic synthesis) and differential zonation-driven metabolism contribute to mismatches. Time-series sampling and compartmental modeling (e.g., two-pool hepatorenal models) reconcile these differences, particularly in populations with metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
